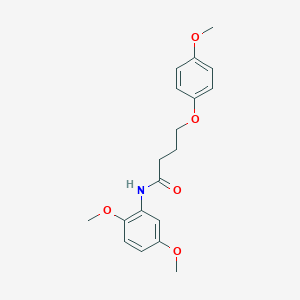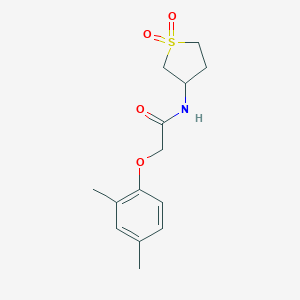
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as "25B-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist for the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans.
Wirkmechanismus
25B-NBOMe binds to the 5-HT2A receptor with high affinity, leading to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate. The exact mechanism of action of 25B-NBOMe is still not fully understood, but it is believed to involve the activation of the phospholipase C pathway and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
The administration of 25B-NBOMe has been found to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. Additionally, 25B-NBOMe has been found to induce alterations in perception, cognition, and mood, leading to the manifestation of hallucinations, altered thinking, and emotional instability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 25B-NBOMe in lab experiments offers several advantages, including its potent hallucinogenic effects, its high affinity for the 5-HT2A receptor, and its ability to induce changes in various physiological processes. However, there are also several limitations to its use, including the potential for adverse side effects, the lack of knowledge regarding long-term effects, and the ethical considerations surrounding its use in human subjects.
Zukünftige Richtungen
There are several future directions for research on 25B-NBOMe. One area of interest is the elucidation of its exact mechanism of action and the identification of its downstream signaling pathways. Additionally, further research is needed to investigate the potential therapeutic applications of 25B-NBOMe, particularly in the treatment of various psychiatric disorders. Finally, research is needed to investigate the long-term effects of 25B-NBOMe, particularly with regards to its potential for neurotoxicity and addiction.
Conclusion:
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been found to induce potent hallucinogenic effects through its high affinity for the 5-HT2A receptor. Its use in scientific research has provided valuable insights into the neural mechanisms underlying perception, cognition, and behavior. However, further research is needed to fully understand the mechanisms of action of this drug and to investigate its potential therapeutic applications and long-term effects.
Synthesemethoden
25B-NBOMe can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with 4-(4-methoxyphenoxy)butanoyl chloride, followed by purification and crystallization. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 2,5-dimethoxyaniline in the presence of a base, followed by purification and crystallization.
Wissenschaftliche Forschungsanwendungen
25B-NBOMe has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to induce potent hallucinogenic effects, making it a valuable tool for studying the neural mechanisms underlying perception, cognition, and behavior. Additionally, 25B-NBOMe has been used to investigate the role of the 5-HT2A receptor in various physiological processes, such as pain perception, inflammation, and cardiovascular function.
Eigenschaften
Molekularformel |
C19H23NO5 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H23NO5/c1-22-14-6-8-15(9-7-14)25-12-4-5-19(21)20-17-13-16(23-2)10-11-18(17)24-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
FYZWBOXGAODIJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)